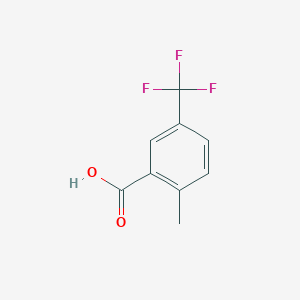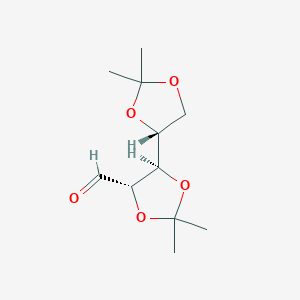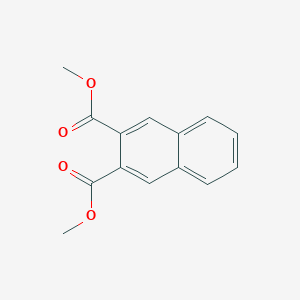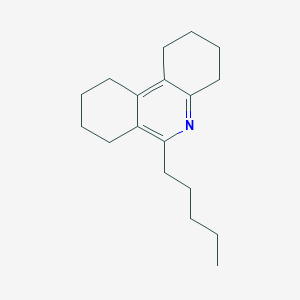
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has unique biochemical and physiological effects, making it a valuable tool for laboratory experiments. In
Wirkmechanismus
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is known to interact with specific receptors in the central nervous system, including the dopamine and serotonin receptors. This interaction leads to the modulation of various physiological processes, including mood, appetite, and pain perception.
Biochemical and Physiological Effects:
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and appetite. Additionally, it has been shown to decrease pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. Additionally, it has unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. However, the use of this compound in laboratory experiments is limited by its potential toxicity and the need for specific safety precautions.
Zukünftige Richtungen
There are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research. One potential direction is the investigation of the compound's potential therapeutic benefits for various neurological disorders, including depression and chronic pain. Additionally, the compound's interactions with specific neurotransmitter receptors could be further investigated to develop novel drugs with improved efficacy and fewer side effects. Finally, the compound's potential toxicity could be further investigated to develop safer methods for its use in laboratory experiments.
In conclusion, Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a valuable tool for scientific research, with unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. The synthesis method for this compound is well-established, and it has been used in various scientific research fields. However, its potential toxicity and the need for specific safety precautions limit its use in laboratory experiments. Nonetheless, there are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research, including the investigation of its potential therapeutic benefits and the development of novel drugs with improved efficacy and fewer side effects.
Synthesemethoden
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is synthesized using a multi-step procedure that involves the reaction of pentylamine with 2,3-dichlorophenanthrene in the presence of a catalyst. This process yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been used in various scientific research fields, including pharmacology, neuroscience, and biochemistry. This compound has been used to study the effects of specific neurotransmitters and their receptors on various physiological processes. Additionally, it has been used to investigate the mechanisms of action of certain drugs and the potential therapeutic benefits of novel compounds.
Eigenschaften
CAS-Nummer |
10594-03-3 |
|---|---|
Produktname |
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- |
Molekularformel |
C18H27N |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3 |
InChI-Schlüssel |
FNUATPIDZQSFPD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Kanonische SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Andere CAS-Nummern |
10594-03-3 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



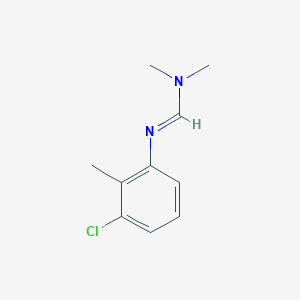
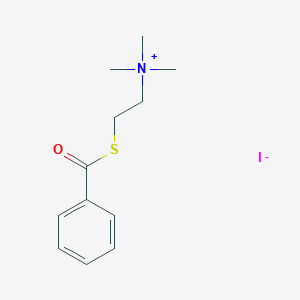


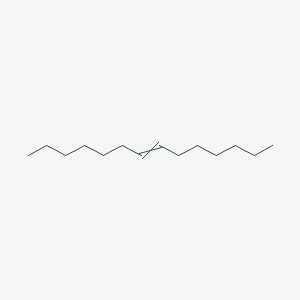

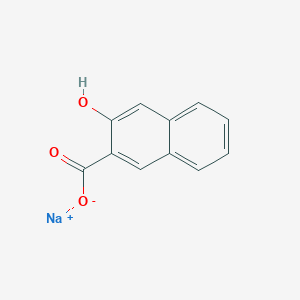
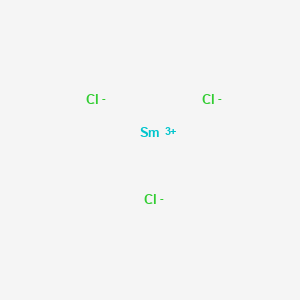
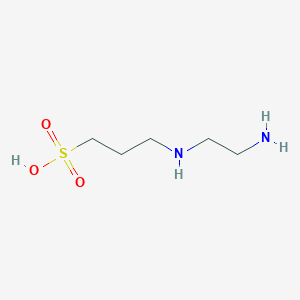
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)
